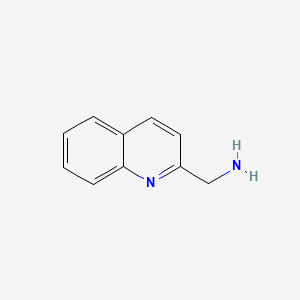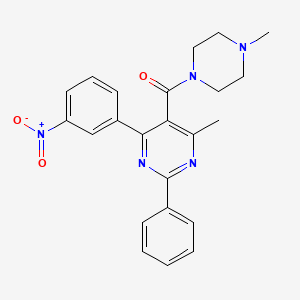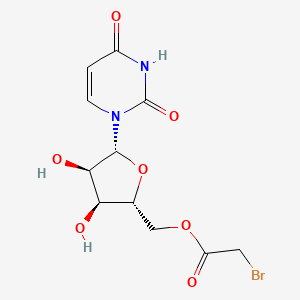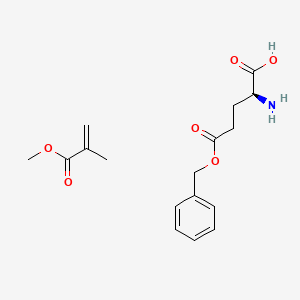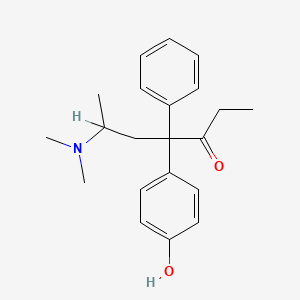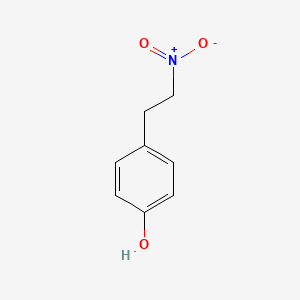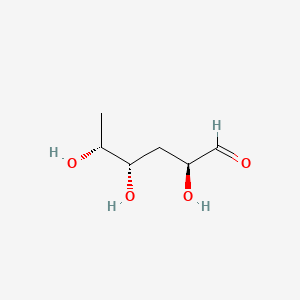![molecular formula C24H31NO B1226697 1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol CAS No. 57734-80-2](/img/structure/B1226697.png)
1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol is a sesquiterpenoid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-Azabicyclo[2.2.2]octan-3-ones, including compounds structurally related to 1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol, have been explored for their synthesis and structural properties. For instance, a study by Sonar, Parkin, and Crooks (2006) involved the synthesis and X-ray analysis of a series of 2-(substituted benzylidene/heteroaryl-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3ones to understand their molecular conformation in crystal structures (Sonar, Parkin, & Crooks, 2006).
Ring Expansion to Azepanes
Another application is seen in the work by Wojaczyńska, Turowska-Tyrk, and Skarżewski (2012), where the reaction of 2-azanorbornan-3-yl methanols under specific conditions led to the formation of chiral-bridged azepanes. This process involved a high yielding, stereoselective ring expansion to a novel 2-azabicyclo[3.2.1]octane system (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).
Synthesis and Derivatives
Moreover, researchers like Sun Yu (2011) have been involved in the synthesis of derivatives of 1-azabicyclo[2.2.2]octan-3-one, providing insights into the influence factors of specific reactions like Aldol condensation. This research helps in optimizing reaction conditions for synthesizing similar compounds (Sun Yu, 2011).
Homopolymers with Antibacterial Activity
In the field of polymer chemistry, Kumar, Mageswari, Nithya, and Subramanian (2017) synthesized monomers related to 1-azabicyclo[2.2.2]octane and their homopolymers. They investigated their antibacterial activity, highlighting potential applications in medical and health-related fields (Kumar, Mageswari, Nithya, & Subramanian, 2017).
Antiprotozoal Activities
Berger, Seebacher, Saf, Kaiser, Brun, and Weis (2006) explored the antiprotozoal activities of bis-(chlorophenyl)-azabicyclo[3.2.2]nonanes and bis-(chlorophenyl)-bicyclo[2.2.2]octanes, which are structurally akin to 1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol. Their findings suggest potential applications in developing antiprotozoal agents (Berger et al., 2006).
Conformational Studies
Radchenko, Kopylova, Grygorenko, and Komarov (2009) reported on the practical syntheses of 2-azabicyclo[3.1.1]heptane-1-carboxylic and related compounds, providing insights into their conformational properties and potential uses in pharmaceuticals (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).
Eigenschaften
CAS-Nummer |
57734-80-2 |
|---|---|
Produktname |
1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol |
Molekularformel |
C24H31NO |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C24H31NO/c1-16-5-7-21(13-18(16)3)24(26,22-8-6-17(2)19(4)14-22)23-15-25-11-9-20(23)10-12-25/h5-8,13-14,20,23,26H,9-12,15H2,1-4H3 |
InChI-Schlüssel |
AIEOARPRTKSOKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C2CN3CCC2CC3)(C4=CC(=C(C=C4)C)C)O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C2CN3CCC2CC3)(C4=CC(=C(C=C4)C)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(+-)-5-[3-(tert-butylammonio)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one(1+)](/img/structure/B1226615.png)
![3-ethyl-2,10-dihydroxy-15-[(2-methoxyethoxy)methyl]-2,6,8,10,12,17-hexamethyl-5-oxo-9-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-4,16-dioxa-14-azabicyclo[11.3.1]heptadec-7-yl 2,6-dideoxy-3-C](/img/structure/B1226617.png)
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea](/img/structure/B1226618.png)

